Cas no 451-69-4 (2-Fluorocinnamic acid)

2-Fluorocinnamic acid (CAS 1863-63-4) is a fluorinated derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 2-position of the phenyl ring. This modification enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The fluorine substituent influences the compound's electronic properties, improving reactivity in cross-coupling reactions and other transformations. Its crystalline form ensures ease of handling and purification. With a well-defined melting point and solubility profile, 2-fluorocinnamic acid is suitable for precise applications in medicinal chemistry and material science.
2-Fluorocinnamic acid structure
2-Fluorocinnamic acid structure
Product name:2-Fluorocinnamic acid
CAS No:451-69-4
MF:C9H7FO2
MW:166.149086236954
MDL:MFCD00004370
CID:37457
PubChem ID:24853351

2-Fluorocinnamic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Fluorophenyl)acrylic acid
    • 2-Propenoic acid, 3-(2-fluorophenyl)-
    • (2E)-3-(2-FLUOROPHENYL)-2-PROPENOIC ACID
    • 2-Fluorocinnamic acid
    • o-Fluorocinnamic Acid
    • 2-fluorincinnamic acid
    • 2-Fluorociamic acid
    • 2-fluoro-cinnamic acid
    • 2-Fluor-zimtsaeure
    • 3-(2-fluorophenyl)-2-propenoic acid
    • 3-(2-fluoro-phenyl)acrylic acid
    • Cinnamic acid,o-fluoro
    • o-fluoro-cinnamicaci
    • RARECHEM BK HC T305
    • TRANS-2-FLUOROCINNAMIC ACID
    • 3-Fluorocinnamic acid
    • Cinnamic acid, o-fluoro-
    • (2E)-3-(2-fluorophenyl)prop-2-enoic acid
    • 3-(2-fluoro-phenyl)-acrylic acid
    • (2e)-3-(2-fluorophenyl)acrylic acid
    • 3-(2-fluorophenyl)prop-2-enoic acid
    • 2-PROPENOIC ACID, 3-(2-FLUOROPHENYL)-, (2E)-
    • 3-(2-Fluorophenyl)propenoic acid
    • IOUDZAFBPDDAM
    • BRN 1863963
    • NSC 73989
    • (E)-3-(2-Fluorophenyl)acrylicacid
    • Cinnamic acid, o-fluoro-, (Z)-
    • J-800234
    • Q-102018
    • AC-14118
    • DTXSID601274238
    • EINECS 207-195-3
    • AKOS000113544
    • NCGC00337139-01
    • EN300-344859
    • F0001-0681
    • MFCD00004370
    • AMY3986
    • AB01331330-02
    • DTXSID9075408
    • (e)-3-(2-fluoro-phenyl)-acrylic acid
    • MS-10591
    • IOUDZAFBPDDAMK-AATRIKPKSA-
    • NS00043519
    • Z2573655240
    • SCHEMBL79637
    • 2-Fluorocinnamic acid, 98%
    • AC7832
    • NSC-73989
    • F0248
    • J-640233
    • InChI=1/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
    • 451-69-4
    • trans-2-fluoro-cinnamic acid
    • ortho-Fluorocinnamate
    • (E)-3-(2-fluorophenyl)prop-2-enoic acid
    • (E)-3-(2-Fluorophenyl)acrylic acid
    • A826732
    • o-Fluorzimtsaure
    • CS-W014304
    • NSC73989
    • 20595-29-3
    • 18944-77-9
    • ALBB-011736
    • (E)-2-FLUOROCINNAMIC ACID
    • BBL016304
    • STK399773
    • propenoic acid, 3-(2-fluorophenyl)-
    • 207-195-3
    • MDL: MFCD00004370
    • Inchi: 1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
    • InChI Key: IOUDZAFBPDDAMK-AATRIKPKSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C([H])=C1/C(/[H])=C(\[H])/C(=O)O[H]
    • BRN: 1863963

Computed Properties

  • Exact Mass: 166.04300
  • Monoisotopic Mass: 166.043008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White flake
  • Density: 1.2247 (estimate)
  • Melting Point: 179.0 to 183.0 deg-C
  • Boiling Point: 281.6°C at 760 mmHg
  • Flash Point: 124.1℃
  • PSA: 37.30000
  • LogP: 1.92350
  • Solubility: Soluble in water

2-Fluorocinnamic acid Security Information

2-Fluorocinnamic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Fluorocinnamic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-10591-100MG
(2E)-3-(2-fluorophenyl)prop-2-enoic acid
451-69-4 >90%
100mg
£146.00 2025-02-08
TRC
F588643-10g
2-Fluorocinnamic Acid
451-69-4
10g
$ 69.00 2023-09-07
Key Organics Ltd
MS-10591-5MG
(2E)-3-(2-fluorophenyl)prop-2-enoic acid
451-69-4 >90%
5mg
£46.00 2025-02-08
Fluorochem
001440-1g
2-Fluorocinnamic acid
451-69-4 98%
1g
£10.00 2022-03-29
Apollo Scientific
PC3730-25g
2-Fluorocinnamic acid
451-69-4 98%
25g
£17.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HC662-25g
2-Fluorocinnamic acid
451-69-4 98.5%
25g
¥420.0 2022-05-30
Key Organics Ltd
MS-10591-1MG
(2E)-3-(2-fluorophenyl)prop-2-enoic acid
451-69-4 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-10591-50MG
(2E)-3-(2-fluorophenyl)prop-2-enoic acid
451-69-4 >90%
50mg
£102.00 2025-02-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
222712-5G
2-Fluorocinnamic acid
451-69-4
5g
¥261.69 2023-12-09
Fluorochem
001440-100g
2-Fluorocinnamic acid
451-69-4 98%
100g
£45.00 2022-03-29

Additional information on 2-Fluorocinnamic acid

Professional Introduction to 2-Fluorocinnamic Acid (CAS No. 451-69-4)

2-Fluorocinnamic acid, with the chemical formula C9H7FO2, is a fluorinated derivative of cinnamic acid. This compound, identified by its CAS number CAS No. 451-69-4, has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications and unique structural properties. The introduction of a fluorine atom at the para position of the cinnamic acid backbone imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and drug development.

The significance of 2-Fluorocinnamic acid lies in its role as a building block for more complex molecules. Its fluorine substituent enhances its lipophilicity and metabolic stability, which are crucial factors in the design of bioactive compounds. In recent years, researchers have explored its potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

In the realm of pharmaceutical research, 2-Fluorocinnamic acid has been utilized in the synthesis of novel heterocyclic compounds. These derivatives often exhibit enhanced pharmacological properties, making them promising candidates for further development. For instance, studies have shown that fluorinated cinnamic acids can modulate enzyme activity and interfere with signaling pathways relevant to diseases such as cancer and neurodegeneration.

A particularly intriguing aspect of 2-Fluorocinnamic acid is its incorporation into drug candidates targeting specific biological pathways. Researchers have demonstrated its utility in creating molecules that selectively inhibit kinases and other enzymes involved in tumor growth. The fluorine atom's ability to influence electronic distribution and steric hindrance allows for fine-tuning of molecular interactions, leading to increased binding affinity and reduced side effects.

The chemical synthesis of 2-Fluorocinnamic acid involves multi-step processes that often require precise control over reaction conditions. Common synthetic routes include fluorination of cinnamic acid derivatives using electrophilic or nucleophilic fluorinating agents. Advances in catalytic methods have also enabled more efficient and sustainable production methods, aligning with the growing emphasis on green chemistry principles.

In addition to its pharmaceutical applications, 2-Fluorocinnamic acid finds utility in materials science and agrochemical research. Its unique structural features make it a suitable precursor for developing advanced materials with tailored properties. For example, fluorinated cinnamic acids can be incorporated into polymers to enhance their thermal stability and mechanical strength.

The biological activity of 2-Fluorocinnamic acid has been extensively studied in vitro and in vivo. Preclinical trials have revealed its potential as an anti-inflammatory agent, with mechanisms involving the modulation of cytokine production and immune cell function. Furthermore, its ability to cross the blood-brain barrier has opened avenues for research into neuroprotective therapies.

The development of novel derivatives of 2-Fluorocinnamic acid continues to be an active area of investigation. Researchers are exploring various modifications, such as introducing additional functional groups or altering the substitution pattern on the aromatic ring. These modifications aim to optimize pharmacokinetic profiles and enhance therapeutic efficacy while minimizing adverse effects.

The role of computational chemistry in studying 2-Fluorocinnamic acid cannot be overstated. Molecular modeling techniques have provided insights into how structural changes affect biological activity, enabling rational drug design. By predicting interactions at the molecular level, researchers can accelerate the discovery process and reduce reliance on empirical screening methods.

The future prospects for 2-Fluorocinnamic acid are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of fluorinated compounds grows, so does their potential to address unmet medical needs. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.

In conclusion, CAS No. 451-69-4, corresponding to 2-Fluorocinnamic acid, is a multifaceted compound with significant implications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and versatile reactivity make it a cornerstone in modern chemical research. As advancements continue to unfold, this compound is poised to play an increasingly vital role in addressing global health challenges.

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